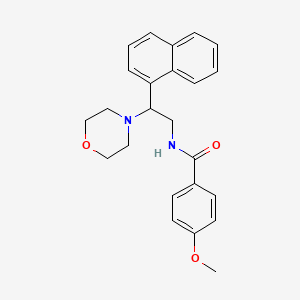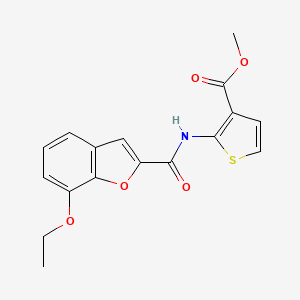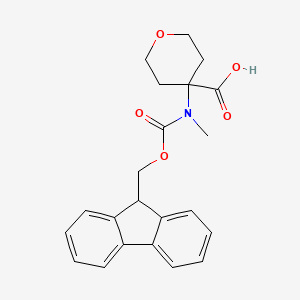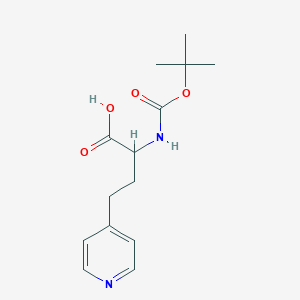
CCI-006
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCI-006 is a selective inhibitor and chemosensitizer for leukemia cells with mixed lineage leukemia rearrangements. This compound disrupts mitochondrial respiration, leading to irreversible mitochondrial depolarization and triggering a pro-apoptotic unfolded protein response in specific leukemia cells .
Wirkmechanismus
Target of Action
CCI-006 primarily targets MLL-rearranged leukemia cells . These cells are characterized by a specific genetic rearrangement in the Mixed Lineage Leukemia (MLL) gene, which leads to aggressive forms of leukemia. The compound also targets leukemias that share common leukemogenic pathways with MLL-rearranged leukemia, such as CALM-AF10 translocated leukemias .
Mode of Action
This compound operates by inhibiting mitochondrial respiration . This inhibition results in insurmountable mitochondrial depolarization within a subset of MLL-rearranged leukemia cells . The compound induces a pro-apoptotic unfolded protein response (UPR), leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial respiratory pathway. By inhibiting this pathway, the compound disrupts the energy production within the leukemia cells, leading to mitochondrial depolarization . This disruption triggers a pro-apoptotic unfolded protein response, which ultimately leads to apoptosis, or programmed cell death .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in a subset of MLL-rearranged leukemia cells . This leads to a reduction in the number of these aggressive leukemia cells, potentially slowing disease progression and improving patient outcomes.
Action Environment
The efficacy and stability of this compound may be influenced by various environmental factors. For instance, the metabolic phenotype of the leukemia cells can impact the compound’s effectiveness . Cells with a more glycolytic metabolic phenotype, characterized by elevated HIF1α expression, were found to be less responsive to this compound . This suggests that the tumor microenvironment and the metabolic state of the cells can influence the action of this compound.
Biochemische Analyse
Biochemical Properties
CCI-006 interacts with mitochondrial proteins, inhibiting their function and leading to mitochondrial dysfunction . This interaction results in the attenuation of mitochondrial respiration, which is a key biochemical reaction that the compound influences .
Cellular Effects
The effects of this compound on cells are profound. It induces mitochondrial membrane depolarization and apoptosis in a subset of MLL-rearranged leukemia cells . This suggests that this compound has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to mitochondrial proteins, inhibiting their function and leading to mitochondrial dysfunction . This results in the attenuation of mitochondrial respiration, leading to mitochondrial membrane depolarization and a pro-apoptotic unfolded protein response .
Temporal Effects in Laboratory Settings
The effects of this compound on cells are observed within a few hours of treatment, indicating a rapid onset of action
Metabolic Pathways
This compound is involved in the metabolic pathway of mitochondrial respiration It inhibits this process, leading to mitochondrial dysfunction
Subcellular Localization
The subcellular localization of this compound is likely within the mitochondria, given its role in inhibiting mitochondrial respiration
Vorbereitungsmethoden
The synthetic routes and reaction conditions for CCI-006 involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for this compound are optimized to ensure high yield and purity. The compound is typically stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .
Analyse Chemischer Reaktionen
CCI-006 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Gängige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren. .
Wissenschaftliche Forschungsanwendungen
CCI-006 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung zur Untersuchung der mitochondrialen Atmung und ihrer Hemmung verwendet.
Biologie: Untersucht auf seine Auswirkungen auf den Zellstoffwechsel und die mitochondriale Funktion.
Medizin: Als potenzieller therapeutischer Wirkstoff für Leukämie mit Mischlinien-Leukämie-Umlagerungen untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf mitochondriale Dysfunktion abzielen .
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der mitochondrialen Atmung, was zu mitochondrialer Depolarisation und Aktivierung einer pro-apoptotischen Entfaltungsproteinantwort führt. Dieser Mechanismus zielt auf bestimmte Leukämiezellen mit Mischlinien-Leukämie-Umlagerungen ab, was zum Zelltod führt. Zu den beteiligten molekularen Zielen und Signalwegen gehören mitochondriale Proteine und der Signalweg der Entfaltungsproteinantwort .
Vergleich Mit ähnlichen Verbindungen
CCI-006 ist einzigartig in seiner selektiven Hemmung von Leukämiezellen mit Mischlinien-Leukämie-Umlagerungen. Zu den ähnlichen Verbindungen gehören:
CCI-007: Ein weiterer Inhibitor, der auf Leukämiezellen mit Mischlinien-Leukämie-Umlagerungen abzielt.
Nerol: Ein Promotor der mitochondrialen Fusion.
Tempo: Ein Hemmstoff des mitochondrialen Stoffwechsels.
Dihydrorotenon: Ein Hemmstoff der mitochondrialen Atmung .
Diese Verbindungen haben einige Gemeinsamkeiten in ihren Wirkmechanismen, unterscheiden sich aber in ihren spezifischen Zielen und Auswirkungen auf den Zellstoffwechsel.
Eigenschaften
IUPAC Name |
methyl (E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c1-21-15(18)11(9-16)8-12-4-7-14(22-12)10-2-5-13(6-3-10)23(17,19)20/h2-8H,1H3,(H2,17,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXAKEBSBMAIOB-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2770598.png)






![N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2770608.png)

![2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B2770611.png)




